molecular formula C8H6BrNO B13925117 7-Bromo-5-benzofuranamine

7-Bromo-5-benzofuranamine

Cat. No.: B13925117
M. Wt: 212.04 g/mol
InChI Key: VQAKFFBTNVPQEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-benzofuranamine typically involves the bromination of benzofuran followed by amination. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-benzofuranamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-5-benzofuranamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-benzofuranamine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-benzofuranamine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

7-bromo-1-benzofuran-5-amine

InChI

InChI=1S/C8H6BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H,10H2

InChI Key

VQAKFFBTNVPQEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)N)Br

Origin of Product

United States

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